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For researchers and professionals in drug development and genomics, selecting the right tool

for DNA sequence assembly is a critical step that influences the accuracy and efficiency of

downstream analysis. This guide provides an objective comparison of the Contig Assembly

Program 3 (CAP3), a widely used DNA sequence assembly program, with other alternatives,

supported by experimental data. We delve into the performance of CAP3 on various datasets,

detail the experimental protocols, and visualize its core workflow.

CAP3 Performance Metrics: A Quantitative
Comparison
CAP3's performance is often evaluated based on several key metrics: the number and size of

assembled contigs, and the accuracy of the consensus sequence. A foundational benchmark

study compared CAP3's performance against PHRAP, another popular sequence assembly

program, using BAC (Bacterial Artificial Chromosome) datasets.

The results, summarized below, highlight the distinct advantages of each program. While

PHRAP often generates longer contigs, CAP3 tends to produce fewer errors in the consensus

sequences.[1][2][3][4][5] This suggests that CAP3 excels in generating high-fidelity consensus

sequences, a crucial factor in applications sensitive to sequence accuracy.
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Data Set Program
Number of
Large Contigs

Average
Length of
Large Contigs
(bp)

Number of
Errors in
Consensus

203F CAP3 1 90,292 0

PHRAP 1 89,777 0

322F16 CAP3 1 157,982 2

PHRAP 1 159,179 10

216 CAP3 1 132,057 4

PHRAP 1 167,358 12

12C1 CAP3 2 75,500 1

PHRAP 1 165,000 8

Further comparisons have been made in various research contexts. For instance, a study

involving SNP marker development compared CAP3 with the CLC assembler.[6] Using a 95%

similarity cutoff, CAP3 assembled 576,882 reads into 72,540 contigs, with an average of 8

reads per contig.[6] In contrast, CLC assembled 646,424 reads into 55,433 contigs with an

average of 12 reads per contig.[6] Another study compared the de novo assembly capabilities

of CAP3 with Geneious for avian influenza virus haemagglutinin characterization.[7]

Experimental Protocols
The benchmarking of CAP3 against PHRAP was conducted using four BAC datasets. The

experimental protocol involved the following key steps:

Input Data: The input for CAP3 consisted of a FASTA file containing the sequence reads.[1]

[2] Optionally, files containing quality values and forward-reverse constraints could also be

provided.[1][2] The quality value file must be in FASTA format and named xyz.qual, while the

constraint file should be named xyz.con, where xyz is the name of the sequence file.[1][2]

Execution: Both CAP3 and PHRAP were run on each of the 16 datasets.
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Output Analysis: The consensus sequences generated by both programs were compared

with the known answer sequence of 167,358 bp.[1] The number of differences between the

generated consensus and the reference sequence was calculated to determine the error

rate.[2]

Parameter Settings: For the comparison with the CLC assembler, CAP3 was run with a

stringency level of 95% similarity per 100 bp.[6] Key adjustable parameters in CAP3 that

influence its performance include cutoffs for base quality, overlap similarity score, overlap

length, and overlap percent identity.[8]

CAP3 Assembly Workflow
The CAP3 assembly process is a multi-phase algorithm designed to efficiently and accurately

reconstruct a consensus sequence from a set of DNA reads.[1] The workflow can be visualized

as a three-stage process:

Phase 1: Overlap Detection Phase 2: Contig Construction Phase 3: Consensus Generation

Clip 5' and 3' Poor Regions Compute Overlaps Filter False Overlaps Join Reads into ContigsHigh-Confidence Overlaps Apply Forward-Reverse Constraints Construct Multiple Sequence AlignmentCorrected Contigs Compute Consensus Sequence & Quality Values
Assembled Contigs (.contigs)

Consensus Quality (.contigs.qual)
Singlets (.singlets)

Sequence Reads (.fasta)
Quality Scores (.qual)

Constraints (.con)

Click to download full resolution via product page

CAP3's three-phase assembly workflow.

Phase 1: Overlap Detection The initial phase focuses on identifying reliable overlaps between

reads.[1] This involves:

Clipping of Poor Quality Regions: The 5' and 3' ends of reads with low-quality scores are

removed to reduce errors in overlap calculation.[1][2]

Overlap Computation: Efficient algorithms are used to find potential overlaps between all

pairs of reads.[1]

Filtering False Overlaps: Overlaps that do not meet certain criteria for length and similarity

are discarded.
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Phase 2: Contig Construction In this phase, the reads are assembled into contigs.

Joining Reads: Reads are progressively merged to form contigs based on the strength of

their overlap scores.[1]

Applying Constraints: An unusual feature of CAP3 is its use of forward-reverse constraints to

correct assembly errors and link contigs.[1][2][4] These constraints arise from sequencing

both ends of a subclone and provide information on the expected orientation and distance

between two reads.[1][2]

Phase 3: Consensus Generation The final phase is dedicated to producing the definitive

consensus sequence for each contig.

Multiple Sequence Alignment: The reads within each contig are aligned using a multiple

sequence alignment method.[1]

Consensus and Quality Calculation: A consensus sequence is generated from the alignment,

with a quality value assigned to each base.[1] CAP3 utilizes base quality values from the

input reads to improve the accuracy of the consensus sequence.[1][2]

In conclusion, CAP3 remains a robust and reliable tool for DNA sequence assembly,

particularly in applications where consensus accuracy is paramount. While other assemblers

may produce longer contigs, CAP3's meticulous approach to overlap detection and its unique

use of forward-reverse constraints contribute to its high-fidelity output. The choice between

CAP3 and other assemblers will ultimately depend on the specific requirements of the research

project, including the nature of the sequencing data and the desired balance between contig

length and sequence accuracy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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